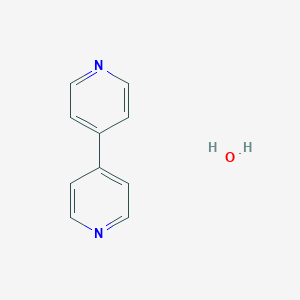

4,4'-Bipyridine hydrate

Descripción

Propiedades

IUPAC Name |

4-pyridin-4-ylpyridine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRKHJXMBCYHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583419 | |

| Record name | 4,4'-Bipyridine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-55-1 | |

| Record name | 4,4'-Bipyridine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Structure and Bonding of 4,4'-Bipyridine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 4,4'-Bipyridine hydrate, a compound of significant interest in coordination chemistry, crystal engineering, and pharmaceutical sciences. This document summarizes key structural features, including intramolecular geometry and intermolecular interactions, supported by crystallographic data and detailed experimental protocols.

Core Chemical Structure and Conformation

This compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit of the crystal lattice contains two crystallographically independent 4,4'-bipyridine molecules and four water molecules. This arrangement gives rise to a complex and robust hydrogen-bonding network that dictates the overall crystal packing.

A notable feature of the 4,4'-bipyridine molecules in the hydrated form is their non-planar conformation. The pyridyl rings are twisted with respect to each other, with a dihedral angle of approximately 41°. This torsion is a key structural characteristic, influencing the molecule's ability to participate in various intermolecular interactions. While this twisted conformation might suggest a reduction in π-π stacking efficiency, adjacent pyridyl rings exhibit a centroid-centroid distance of about 3.7 Å, indicating the presence of weak π-π stacking interactions that contribute to the stability of the crystal structure.[1][2]

Intramolecular Geometry

The intramolecular bond lengths and angles of the 4,4'-bipyridine molecules in the hydrated crystal structure are largely consistent with those observed in other bipyridine-containing compounds. The carbon-carbon and carbon-nitrogen bond lengths within the pyridine rings reflect their aromatic character.

Table 1: Selected Intramolecular Bond Lengths and Angles (Representative Values)

| Bond/Angle | Length (Å) / Angle (°) |

| C-C (inter-ring) | ~1.49 |

| C-C (intra-ring) | 1.37 - 1.40 |

| C-N (intra-ring) | 1.33 - 1.35 |

| C-N-C | ~117 |

| C-C-C | 118 - 121 |

| Dihedral Angle | ~41 |

Note: These are representative values and may vary slightly between the two crystallographically independent molecules.

The Crucial Role of Hydrogen Bonding

The defining feature of the this compound crystal structure is its extensive and intricate hydrogen-bonding network. The water molecules act as crucial linkers, bridging the 4,4'-bipyridine molecules to form a stable, three-dimensional supramolecular assembly.

Each nitrogen atom of the 4,4'-bipyridine molecules participates in a hydrogen bond with a water molecule, acting as a hydrogen bond acceptor. The approximate distance for this N···H-O interaction is 2.1 Å.[2] These primary interactions are then extended as the water molecules form hydrogen bonds with other water molecules, creating chains and sheets. This continuous network of hydrogen bonds is the primary cohesive force in the crystal lattice.

Table 2: Key Hydrogen Bonding Parameters

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H (Water) | H | N (Bipyridine) | ~0.85 | ~2.1 | ~2.95 | ~170 |

| O-H (Water) | H | O (Water) | ~0.85 | ~1.9 | ~2.75 | ~175 |

Note: The values presented are typical and serve to illustrate the nature of the hydrogen bonding.

Experimental Protocols

The structural data presented in this guide are primarily derived from single-crystal X-ray diffraction studies. The following provides a generalized experimental protocol for the synthesis and crystallographic analysis of this compound.

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through the slow evaporation of an aqueous solution of 4,4'-bipyridine.

-

Dissolution: Dissolve a known quantity of 4,4'-bipyridine in deionized water at room temperature. Gentle heating may be applied to facilitate dissolution, but care should be taken to avoid excessive evaporation.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Crystallization: Allow the filtered solution to stand undisturbed in a loosely covered container at room temperature. Slow evaporation of the solvent over several days to weeks will typically yield well-formed, colorless crystals.

-

Isolation: Carefully isolate the crystals from the mother liquor and dry them on filter paper.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are typically placed in geometrically calculated positions, while those of the water molecules are often located from the difference Fourier map and refined with appropriate restraints.

Visualizing the Supramolecular Architecture

The following diagrams, generated using the DOT language, illustrate the key bonding and interaction motifs within the this compound crystal structure.

Caption: Intramolecular and primary hydrogen bonding in this compound.

References

An In-depth Technical Guide to 4,4'-Bipyridine Hydrate for Researchers and Drug Development Professionals

Introduction

4,4'-Bipyridine, and its hydrated form, is a pivotal heterocyclic organic compound widely utilized across various scientific disciplines. Its rigid, linear structure and the presence of two nitrogen atoms make it an exceptional bidentate bridging ligand in coordination chemistry and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of 4,4'-Bipyridine hydrate, focusing on its chemical and physical properties, key applications in research and development, and detailed experimental protocols.

Core Physicochemical Data

The properties of 4,4'-Bipyridine and its common hydrated form are summarized below. The anhydrous form is often used in synthesis, while the hydrate is also commercially available and utilized in various applications.

| Property | 4,4'-Bipyridine (Anhydrous) | This compound |

| CAS Number | 553-26-4 | 123333-55-1[1] |

| Molecular Formula | C₁₀H₈N₂ | C₁₀H₁₀N₂O[1] |

| Molecular Weight | 156.18 g/mol [2][3] | 174.2 g/mol [1] |

| Appearance | White to light yellow solid[1] | White crystalline solid |

| Melting Point | 109-113 °C | Data not readily available |

| Solubility | Soluble in organic solvents | Soluble in water |

Applications in Research and Development

4,4'-Bipyridine and its derivatives are instrumental in several areas of scientific research and pharmaceutical development.

-

Coordination Chemistry and Materials Science: As a bidentate ligand, 4,4'-Bipyridine is fundamental in the construction of metal-organic frameworks (MOFs) and coordination polymers.[3][4] These materials have applications in gas storage, catalysis, and as sensors. The predictable geometry of the ligand allows for the rational design of complex supramolecular architectures.

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[5] Its structure allows for the creation of complex molecular frameworks necessary for therapeutic activity.[5]

-

Precursor to Viologens: 4,4'-Bipyridine is the primary precursor to N,N'-dialkyl-4,4'-bipyridinium salts, commonly known as viologens. The most notable of these is paraquat, a widely used herbicide. Viologens are also extensively studied for their electrochromic properties, making them valuable in the development of smart materials and molecular switches.

-

Catalysis: 4,4'-Bipyridine can be incorporated into transition metal complexes that act as catalysts in a variety of organic reactions.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in a laboratory setting. Below are examples of experimental protocols.

1. Synthesis of a Tin(IV) Coordination Complex

This protocol describes the synthesis of 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate.

-

Materials: Tin(II) fluoride, 4,4'-Bipyridine, hydrochloric acid, distilled water.

-

Procedure:

-

Combine Tin(II) fluoride (1.56 mmol) and 4,4'-Bipyridine (1.56 mmol) in a 1:1 molar ratio.

-

Add a few drops of hydrochloric acid to the mixture in a minimal volume of distilled water to aid dissolution.

-

Stir the solution thoroughly.

-

Transfer the solution to a microwave vial and heat in an oven at 393 K for three days.

-

Allow the solution to cool gradually to room temperature, which will result in the formation of prismatic crystals.[6]

-

2. Synthesis of a Copper(II) Complex

This protocol outlines the synthesis of a mononuclear copper complex using 4,4'-Bipyridine as a co-ligand.

-

Materials: N-(pyridine-2-ylmethyl)pyrazine-2-carboxamide (HL), 4,4'-Bipyridine, copper(II) perchlorate.

-

Procedure:

-

The synthesis involves the reaction of the primary ligand (HL), 4,4'-Bipyridine, and copper(II) perchlorate.

-

The resulting product is a new copper complex, --INVALID-LINK--(ClO₄).

-

Single crystal X-ray analysis can be used to confirm the structure, revealing a mononuclear complex.[1]

-

3. Purification of 4,4'-Bipyridine

For applications requiring high purity, the following purification methods can be employed.

-

Crystallization: 4,4'-Bipyridine can be crystallized from water, a benzene/petroleum ether mixture, or ethyl acetate.

-

Sublimation: It can also be purified by sublimation in a vacuum at 70°C.

-

Acid-Base Precipitation: Dissolve the compound in 0.1M H₂SO₄ and precipitate it by adding 1M NaOH to reach a pH of 8. This process can be repeated. The purified product can then be recrystallized from ethanol.[7]

Logical and Experimental Workflows

Visualizing experimental and logical workflows can aid in understanding the processes involving 4,4'-Bipyridine.

Caption: A generalized workflow for the synthesis of coordination complexes.

Caption: A pathway for prodrug activation.[8]

Toxicology and Safety

4,4'-Bipyridine and its derivatives, particularly the viologens, are known to be toxic. The oral LD50 in rats for 4,4'-Bipyridine is 172 mg/kg.[9] It is toxic if swallowed and by skin absorption.[10] Studies in rats have shown that lethal doses can cause changes in the lungs, kidneys, and spleen, as well as convulsions.[10] The toxicity of 1,1'-alkyl-4,4'-bipyridylium salts (viologens) has been studied, revealing a spectrum of effects including focal necrosis at the injection site and adrenal enlargement.[11] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[12]

This compound is a compound of significant interest to researchers in chemistry, materials science, and drug development. Its utility as a versatile building block and ligand is well-established. A thorough understanding of its properties, applications, and handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and workflows provided in this guide offer a starting point for its application in the synthesis of novel materials and molecules.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4’-Bipyridine - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

- 8. Prodrug activation by 4,4’-bipyridine-mediated aromatic nitro reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 4,4'-Bipyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 11. Toxicity of 1,1'-alkyl-4,4'-bipyridylium salts in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Physical and chemical properties of 4,4'-Bipyridine hydrate

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,4'-Bipyridine Hydrate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4'-Bipyridine and its hydrate. 4,4'-Bipyridine is a pivotal organic compound, serving as a fundamental building block in coordination chemistry and as the primary precursor to the widely used herbicide, paraquat. This document consolidates key data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its purification and use in the synthesis of coordination polymers are presented, alongside visualizations of its chemical utility and common experimental workflows. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize this compound in their work.

Introduction

4,4'-Bipyridine, also known as 4,4'-bpy, is an aromatic organic compound consisting of two pyridine rings linked at the 4-position.[1] It is a colorless to off-white crystalline solid.[2][3] Due to the rotational freedom around the central carbon-carbon bond, the two pyridine rings are not always coplanar, with the dihedral angle varying depending on the chemical environment.[4][5]

In its solid state, 4,4'-Bipyridine is often found as a hydrate (C₁₀H₈N₂·H₂O), where water molecules are integrated into its crystal structure.[6] This hydrate form is particularly relevant in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where it functions as a rigid linear bridging ligand.[6][7] Its ability to connect two different metal ions is a key feature that precludes chelation and promotes the formation of extended polymeric networks.[8] Beyond its role in supramolecular chemistry, 4,4'-Bipyridine is of significant industrial importance as the starting material for the synthesis of N,N'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat.[1][9][10]

Physical Properties

The physical properties of 4,4'-Bipyridine have been well-documented. It is a hygroscopic solid that is stable under normal conditions but is incompatible with strong acids and oxidizing agents.[9][11] While many reported values pertain to the anhydrous form, they provide a crucial baseline for understanding the behavior of the hydrate. The hydrate's primary distinction is its chemical formula, C₁₀H₁₀N₂O, and its corresponding higher molecular weight.[6] Upon heating, the hydrate is expected to lose its water of crystallization before melting or boiling.

| Property | Value | Source(s) |

| Appearance | White to light yellow or off-white crystalline solid/powder. | [2][6][9] |

| Molecular Formula | C₁₀H₈N₂ (Anhydrous) C₁₀H₁₀N₂O (Hydrate) | [6][12] |

| Molecular Weight | 156.18 g/mol (Anhydrous) 174.19 g/mol (Hydrate) | [6][12] |

| Melting Point | 109-114 °C | [3][9][13] |

| Boiling Point | 304-305 °C | [3][9][13] |

| Density | ~1.1 - 1.28 g/cm³ (estimate) | [2][14] |

| Water Solubility | 4.5 g/L; described as slightly or sparingly soluble. | [1][3][9][11] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, ether, DMSO, and chloroform. | [2][3][13] |

| pKa (at 25°C) | pKₐ₁: 3.17 pKₐ₂: 4.82 | [9][15] |

| Sensitivity | Hygroscopic. | [9] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 4,4'-Bipyridine and its derivatives. The NIST Chemistry WebBook serves as a primary resource for reference spectra.[16][17]

| Spectroscopic Method | Data | Source(s) |

| UV-Visible (UV-Vis) | λₘₐₓ: ~300 nm (in Acetonitrile) | [9][11] |

| Infrared (IR) | Available in the NIST database; characteristic peaks for pyridine ring vibrations. | [17][18] |

| ¹H NMR | Spectra available for derivatives. | [19] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 156. Available in NIST and PubChem databases. | [12][16] |

Chemical Properties and Reactivity

Stability and Handling

4,4'-Bipyridine is a stable compound but is known to be hygroscopic, readily absorbing moisture from the air to form the hydrate.[9] It should be stored in a dry environment, away from strong oxidizing agents and strong acids, with which it is incompatible.[11][13]

Coordination Chemistry

The primary chemical utility of this compound lies in its application as a linear bridging ligand. The nitrogen atoms on its two pyridine rings possess lone pairs of electrons that can coordinate to metal centers. Its rigid structure and the trans-orientation of the nitrogen atoms make it an ideal "linker" for constructing one-, two-, or three-dimensional coordination polymers and MOFs.[6][7] This has led to its use in developing materials for gas storage, catalysis, and luminescent applications.[6][20]

Key Reactions

Synthesis of Paraquat: 4,4'-Bipyridine is the direct precursor to the herbicide paraquat. This synthesis involves the dimethylation of the pyridine nitrogen atoms, typically using a methylating agent like chloromethane, to form the N,N'-dimethyl-4,4'-bipyridinium dication.[10]

Pressure-Induced Reactions: Research has shown that hydrated 4,4'-Bipyridine can undergo irreversible reactions under high pressure. These reactions include dimerization coupled with the loss of hydrogen atoms and oligomerization, leading to the formation of new C-C bonds and species with sp³-hybridized carbon centers.[21][22]

Caption: Logical relationships of 4,4'-Bipyridine.

Experimental Protocols

Purification of 4,4'-Bipyridine

A common method for purifying commercial 4,4'-Bipyridine involves recrystallization.[11]

-

Dissolution: Dissolve the crude 4,4'-Bipyridine in a minimal amount of hot ethanol.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or under vacuum.

An alternative method involves acid-base chemistry: dissolve the compound in dilute sulfuric acid (e.g., 0.1M H₂SO₄) and precipitate it by adding a base (e.g., 1M NaOH) to a pH of 8. The precipitate can then be collected and recrystallized from a suitable solvent like ethanol.[11]

Synthesis of a Coordination Polymer (General Protocol)

Hydrothermal synthesis is a prevalent technique for creating crystalline coordination polymers using this compound.[6][20]

-

Reactant Mixture: In a Teflon-lined stainless-steel autoclave, combine a metal salt (e.g., cadmium chloride, zinc acetate), this compound, and a suitable solvent (often water or a water/ethanol mixture) in a specific molar ratio.

-

Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a temperature typically between 120-180 °C for a period of 24 to 72 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature over several hours or days. This slow cooling is crucial for the formation of high-quality single crystals.

-

Product Isolation: Open the autoclave, collect the crystalline product by filtration, wash with water and/or ethanol to remove any unreacted starting materials, and air-dry.

Characterization Methods

-

Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure of the resulting coordination polymer, confirming the bridging coordination mode of the 4,4'-Bipyridine ligand.

-

Spectroscopic Analysis:

-

IR Spectroscopy: Used to confirm the presence of the 4,4'-Bipyridine ligand in the final product by comparing the spectrum to that of the free ligand. Shifts in pyridine ring vibration frequencies can indicate coordination to the metal center.

-

UV-Vis Spectroscopy: Can be used to study the electronic properties of the material. Ligand-to-metal charge transfer (LMCT) bands may be observed.[6]

-

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the compound and to quantify the loss of solvent or water molecules (including the water of hydration from the ligand).

Caption: A typical workflow for synthesis and characterization.

Conclusion

This compound is a versatile and indispensable compound in modern chemistry. Its well-defined physical properties and predictable chemical behavior make it a reliable component in both industrial synthesis and advanced materials research. The ability of its nitrogen atoms to coordinate with metal ions, coupled with its rigid, linear geometry, establishes it as a premier bridging ligand for the rational design of functional coordination polymers and MOFs. A thorough understanding of its properties, from solubility and stability to its spectroscopic signatures, is essential for any scientist aiming to exploit its full potential in creating novel materials or chemical products.

References

- 1. Bipyridine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 4,4�-bipyridine [chemister.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 123333-55-1 [smolecule.com]

- 7. Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4,4'-Bipyridine CAS#: 553-26-4 [m.chemicalbook.com]

- 10. Paraquat - Wikipedia [en.wikipedia.org]

- 11. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

- 12. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4,4'-Bipyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 4,4'-Bipyridine | 553-26-4 [amp.chemicalbook.com]

- 15. 4,4'-Bipyridine CAS#: 553-26-4 [amp.chemicalbook.com]

- 16. 4,4'-Bipyridine [webbook.nist.gov]

- 17. 4,4'-Bipyridine [webbook.nist.gov]

- 18. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 21. Pressure-induced coupling of hydrated 4,4′-bipyridine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03862F [pubs.rsc.org]

- 22. Pressure-induced coupling of hydrated 4,4′-bipyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Bipyridine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Bipyridine, with a specific focus on obtaining its hydrate form. 4,4'-Bipyridine is a pivotal building block in the development of various chemical entities, including metal-organic frameworks (MOFs), supramolecular assemblies, and as a precursor to the herbicide paraquat. The control over its purity and crystalline form, particularly the hydrate, is crucial for ensuring reproducibility and desired performance in these applications. This document details established synthetic routes, including nickel-catalyzed homocoupling and Ullmann coupling reactions, and outlines robust purification methodologies such as recrystallization for hydrate formation, sublimation, and acid-base precipitation. Each section provides detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the efficient production of high-purity 4,4'-Bipyridine hydrate.

Introduction

4,4'-Bipyridine, a heterocyclic organic compound, consists of two pyridine rings linked at the 4-position. Its ability to act as a bridging ligand has made it a fundamental component in coordination chemistry and materials science. The nitrogen atoms in the pyridine rings can coordinate with metal ions, leading to the formation of a wide array of coordination polymers and MOFs with diverse applications in gas storage, separation, and catalysis. Furthermore, 4,4'-bipyridine serves as a key intermediate in the industrial synthesis of the widely used herbicide, paraquat.

The hydration state of 4,4'-bipyridine can significantly influence its physical and chemical properties, including solubility, crystal packing, and reactivity. Therefore, the ability to selectively synthesize and purify this compound is of paramount importance for applications where precise control over the material's form is critical. This guide presents a detailed examination of the common synthetic and purification techniques to obtain high-purity this compound.

Synthesis of 4,4'-Bipyridine

Several synthetic strategies have been developed for the preparation of 4,4'-bipyridine. The choice of method often depends on factors such as starting material availability, desired scale, and required purity. This section details two prevalent methods: Nickel-Catalyzed Homocoupling and the Ullmann Coupling reaction.

Nickel-Catalyzed Homocoupling of 4-Halopyridines

Nickel-catalyzed homocoupling reactions provide an efficient route to symmetrical biaryls, including 4,4'-bipyridine, from readily available halopyridines. These reactions typically involve the use of a nickel catalyst and a reducing agent.

Experimental Protocol:

A detailed protocol for a similar nickel-catalyzed homocoupling of a chloropyridine derivative to a bipyridine is as follows, which can be adapted for 4-chloropyridine[1][2]:

-

Reaction Setup: In a glovebox, a dried Schlenk flask is charged with 4-chloropyridine (1.0 eq.), a nickel(II) catalyst such as NiBr₂·3H₂O (0.05 eq.), and a reducing agent like manganese powder (2.0 eq.). Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.

-

Reaction Execution: The flask is sealed, removed from the glovebox, and connected to a manifold under an inert atmosphere (e.g., argon). The reaction mixture is then heated to a specified temperature (e.g., 80 °C) and stirred vigorously for a set duration (e.g., 18-24 hours).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with an aqueous solution of ammonium hydroxide and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4,4'-bipyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-chloropyridine | [1][2] |

| Catalyst | NiBr₂·3H₂O (5 mol%) | [1][2] |

| Reducing Agent | Manganese powder (2 eq.) | [1][2] |

| Solvent | DMF | [1][2] |

| Temperature | 80 °C | [1][2] |

| Reaction Time | 18-24 hours | [1][2] |

| Typical Yield | ~80-90% | [1][2] |

Logical Relationship Diagram:

Caption: Workflow for Nickel-Catalyzed Homocoupling.

Ullmann Coupling Reaction

The Ullmann coupling is a classic method for the formation of biaryl compounds, involving the copper-mediated reaction of aryl halides. While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.

Experimental Protocol:

A general procedure for the Ullmann homocoupling of an aryl iodide is as follows[3][4][5]:

-

Reaction Setup: A reaction vessel is charged with 4-iodopyridine (1.0 eq.) and activated copper powder (2.0 eq.). A high-boiling solvent such as DMF or nitrobenzene is added.

-

Reaction Execution: The mixture is heated to a high temperature (typically > 150 °C) under an inert atmosphere and stirred for several hours to days.

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed. The residue is then treated with a suitable workup procedure, which may involve extraction and filtration to remove copper residues, to yield the crude 4,4'-bipyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-iodopyridine | [3][4][5] |

| Reagent | Activated Copper Powder (2 eq.) | [3][4][5] |

| Solvent | DMF or Nitrobenzene | [3][4][5] |

| Temperature | > 150 °C | [3][4][5] |

| Reaction Time | Several hours to days | [3][4][5] |

| Typical Yield | Variable, often moderate | [3][4][5] |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and catalysts. The following methods are effective for obtaining high-purity 4,4'-bipyridine, with a focus on isolating the hydrate form.

Recrystallization for Hydrate Formation

Recrystallization from water is the most direct method to obtain 4,4'-Bipyridine in its dihydrate form. The principle relies on the higher solubility of the compound in hot water and its lower solubility upon cooling, leading to the formation of pure crystals. It has been reported that 4,4'-bipyridine readily forms a dihydrate which can be produced by cooling crystallization or slurry experiments in water[6].

Experimental Protocol:

-

Dissolution: Dissolve the crude 4,4'-bipyridine in a minimum amount of hot deionized water (near boiling) in an Erlenmeyer flask with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold deionized water and then dry them under vacuum or in a desiccator to obtain 4,4'-bipyridine dihydrate.

Quantitative Data:

| Parameter | Value |

| Solvent | Deionized Water |

| Dissolution Temperature | Near boiling |

| Crystallization Temperature | Room temperature, then ice bath |

| Expected Purity | >99% |

| Hydration State | Dihydrate |

Logical Relationship Diagram:

Caption: Workflow for Recrystallization of Hydrate.

Sublimation

Sublimation is an effective technique for purifying volatile solids. Under reduced pressure, 4,4'-bipyridine can be sublimed, leaving non-volatile impurities behind.

Experimental Protocol:

A general procedure for vacuum sublimation is as follows[7][8]:

-

Setup: Place the crude 4,4'-bipyridine in a sublimation apparatus.

-

Sublimation: Heat the apparatus under vacuum. The temperature and pressure should be carefully controlled to be below the melting point and triple point of the compound to ensure direct solid-to-gas transition.

-

Collection: The purified 4,4'-bipyridine will deposit as crystals on a cooled surface (cold finger) within the apparatus.

-

Recovery: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Temperature | Dependent on pressure, below melting point | [7][8] |

| Pressure | High vacuum | [7][8] |

| Typical Yield | High, minimal loss of product | [7][8] |

| Purity | High, effective for removing non-volatile impurities | [7][8] |

Acid-Base Precipitation

This method leverages the basicity of the pyridine nitrogen atoms. The crude product is dissolved in an acidic solution, and subsequent neutralization precipitates the purified 4,4'-bipyridine, leaving acid-insoluble and base-insoluble impurities in the solution.

Experimental Protocol:

-

Dissolution: Dissolve the crude 4,4'-bipyridine in a dilute aqueous acid solution (e.g., hydrochloric acid).

-

Filtration: Filter the solution to remove any acid-insoluble impurities.

-

Precipitation: Slowly add a base (e.g., sodium hydroxide solution) to the filtrate with stirring until the 4,4'-bipyridine precipitates.

-

Isolation and Washing: Collect the precipitate by vacuum filtration, wash thoroughly with deionized water to remove any salts, and dry.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for determining purity and quantifying impurities. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution[9][10][11].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Thermogravimetric Analysis (TGA): Can be used to confirm the hydration state by observing the mass loss corresponding to the water molecules.

Conclusion

This technical guide has detailed the synthesis and purification of this compound, providing researchers with a practical resource for obtaining this important compound in high purity. The choice of synthetic route and purification method will depend on the specific requirements of the intended application. The provided experimental protocols and quantitative data serve as a valuable starting point for the development and optimization of these processes in a laboratory setting. Careful execution of these procedures and thorough purity assessment are essential for ensuring the quality and consistency of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What Is The Vacuum Sublimation Method? A Guide To High-Purity Material Purification - Kintek Solution [kindle-tech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. apps.dtic.mil [apps.dtic.mil]

Navigating the Solubility of 4,4'-Bipyridine Hydrate: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 4,4'-Bipyridine hydrate in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide provides available solubility data, detailed experimental protocols for its determination, and a visual workflow to aid in experimental design.

Introduction

4,4'-Bipyridine is a fundamental building block in coordination chemistry and crystal engineering, prized for its rigid, linear structure that facilitates the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. In many applications, it is utilized in its hydrated form. A thorough understanding of the solubility of this compound in various organic solvents is paramount for controlling crystallization, designing reaction conditions, and developing formulations.

This technical guide consolidates the available, albeit primarily qualitative, solubility data for 4,4'-Bipyridine and provides a generalized, robust experimental protocol for the precise quantitative determination of its hydrate's solubility.

Core Physicochemical Properties

Solubility Profile of 4,4'-Bipyridine

Quantitative solubility data for this compound in common organic solvents is sparse in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information for 4,4'-Bipyridine. It is important to note that the hydration state is not always specified in the original sources.

| Solvent | Type | Solubility | Notes |

| Polar Protic Solvents | |||

| Water | Protic | 4.5 g/L | Hydration state not explicitly specified. |

| Ethanol | Protic | Very Soluble | Generally considered a good solvent for 4,4'-Bipyridine.[1] |

| Methanol | Protic | Soluble | Expected to have good solubility based on its polarity. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Aprotic | Soluble | A common solvent for dissolving 4,4'-Bipyridine.[2] |

| N,N-Dimethylformamide (DMF) | Aprotic | Soluble | Often used in the synthesis of MOFs involving 4,4'-Bipyridine.[2] |

| Acetonitrile | Aprotic | Sparingly Soluble | - |

| Tetrahydrofuran (THF) | Aprotic | Soluble | A non-polar aprotic solvent where solubility is observed.[2] |

| Acetone | Aprotic | Sparingly Soluble | - |

| Non-Polar Solvents | |||

| Chloroform | Non-Polar | Very Soluble | A common non-polar solvent for 4,4'-Bipyridine.[1][2] |

| Benzene | Non-Polar | Very Soluble | [1] |

| Diethyl Ether | Non-Polar | Very Soluble | [1] |

Disclaimer: The data presented is a compilation from various sources. The term "Soluble" or "Very Soluble" is qualitative and may vary depending on the specific experimental conditions. Researchers are strongly encouraged to determine quantitative solubility for their specific application.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of 4,4'-Bipyridine in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

4.3. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathway and Logical Relationship Visualization

In the context of drug development and materials science, understanding the relationship between a compound's properties and its potential applications is crucial. The following diagram illustrates a simplified logical pathway from the determination of physicochemical properties like solubility to the assessment of a compound's suitability for a specific application.

Caption: A diagram showing the logical flow from property determination to application.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide range of organic solvents remains an area for further investigation, this guide provides a foundational understanding based on available qualitative data for the parent compound. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs. Accurate solubility determination is a critical first step in unlocking the full potential of this compound in the development of novel materials and pharmaceutical applications.

References

Unraveling the Crystalline Architecture of 4,4'-Bipyridine Hydrates: A Technical Guide

For Immediate Release

A comprehensive analysis of the crystal structure of 4,4'-Bipyridine hydrate, a compound of significant interest in crystal engineering and pharmaceutical sciences, reveals a landscape dominated by a stable dihydrate form. This guide provides an in-depth look at its crystallographic features, hydrogen bonding networks, and the experimental protocols for its characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

4,4'-Bipyridine, a versatile nitrogen-containing heterocyclic compound, readily forms a crystalline hydrate. The most extensively characterized form is a dihydrate, which exists in a stable monoclinic crystal system. This document synthesizes the available crystallographic data, detailing the precise arrangement of 4,4'-bipyridine and water molecules within the crystal lattice. A thorough understanding of this hydrated structure is critical for controlling the solid-state properties of materials incorporating this moiety, including solubility, stability, and bioavailability in pharmaceutical formulations. This guide presents quantitative crystallographic data in a structured format, outlines detailed experimental methodologies for its preparation and analysis, and provides visual representations of its structural relationships.

Crystalline Forms of this compound

Current research predominantly points to the existence of a stable dihydrate of 4,4'-bipyridine. While the formation of other hydrated forms or polymorphs of the hydrate has been a subject of investigation, the dihydrate remains the only crystallographically well-defined species for the pure compound.

4,4'-Bipyridine Dihydrate (Hy244)

The crystal structure of 4,4'-bipyridine dihydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The crystal lattice is composed of 4,4'-bipyridine molecules linked to water molecules through an extensive network of hydrogen bonds.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4,4'-bipyridine dihydrate.

| Parameter | 4,4'-Bipyridine Dihydrate (WOVYEL) |

| Chemical Formula | C₁₀H₁₂N₂O₂ |

| Formula Weight | 192.22 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.65(1) |

| b (Å) | 6.220(5) |

| c (Å) | 9.090(7) |

| α (°) | 90 |

| β (°) | 104.00(6) |

| γ (°) | 90 |

| Volume (ų) | 967.6 |

| Z | 4 |

| Temperature (K) | 295 |

| CSD Refcode | WOVYEL |

Hydrogen Bonding Network

The stability of the 4,4'-bipyridine dihydrate crystal structure is significantly influenced by its hydrogen bonding network. The water molecules act as bridges, connecting the nitrogen atoms of the pyridine rings of adjacent 4,4'-bipyridine molecules. This creates a robust, three-dimensional supramolecular architecture.

-

O-H···N bonds: The primary interaction involves the hydrogen atoms of the water molecules forming strong hydrogen bonds with the nitrogen atoms of the 4,4'-bipyridine molecules.

-

O-H···O bonds: Water molecules also form hydrogen bonds with each other, creating chains or clusters of water within the crystal lattice.

Experimental Protocols

The preparation and characterization of 4,4'-bipyridine dihydrate involve standard crystallographic and analytical techniques.

Synthesis and Crystallization of 4,4'-Bipyridine Dihydrate

Single crystals of 4,4'-bipyridine dihydrate suitable for X-ray diffraction can be obtained through the following methods[1][2]:

-

Cooling Crystallization:

-

Prepare a saturated solution of 4,4'-bipyridine in water at an elevated temperature (e.g., near the boiling point).

-

Allow the solution to cool slowly to room temperature.

-

Colorless, prismatic crystals of the dihydrate will form over time.

-

-

Slurry Crystallization:

-

Stir a suspension of anhydrous 4,4'-bipyridine in water at a controlled temperature (e.g., 10-30 °C).

-

The anhydrous form will convert to the more stable dihydrate over a period of hours to days.

-

-

Vapor Diffusion (Humidity Control):

Single-Crystal X-ray Diffraction (SCXRD)

A detailed protocol for the determination of the crystal structure involves:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is collected at a specific temperature (e.g., 295 K).

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the bulk phase purity of the synthesized material.

-

A powdered sample of the crystalline material is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram is compared with the pattern calculated from the single-crystal X-ray diffraction data to confirm phase identity.

Thermal Analysis

Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and dehydration process.

-

TGA: Measures the change in mass of a sample as a function of temperature. For 4,4'-bipyridine dihydrate, TGA will show a weight loss corresponding to the loss of two water molecules upon heating.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram will show an endothermic peak corresponding to the dehydration process.

Visualizations

The following diagrams illustrate the relationships and workflows discussed in this guide.

Conclusion

The crystal structure of this compound is well-characterized as a stable dihydrate form. Its monoclinic crystal system and extensive hydrogen bonding network are key features defining its physical properties. The reversible interconversion between the dihydrate and anhydrous forms highlights the importance of humidity and temperature control in handling and processing this compound. The experimental protocols and data presented in this guide provide a foundational understanding for researchers working on the development of new materials and pharmaceutical formulations based on 4,4'-bipyridine. Further research into the potential existence of other hydrate polymorphs under different crystallization conditions could open new avenues in the solid-form landscape of this important molecule.

References

A Technical Guide to the Spectroscopic Data of 4,4'-Bipyridine Hydrate

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4,4'-Bipyridine hydrate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and material characterization.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for 4,4'-Bipyridine and its hydrate form.

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 4,4'-Bipyridine, the symmetrical nature of the molecule results in a relatively simple spectrum. The presence of water in the hydrate form may influence chemical shifts, particularly of labile protons, and can be observed in the ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for 4,4'-Bipyridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.72 | Doublet | 6.2 | H-2, H-6, H-2', H-6' | CDCl₃ |

| 7.62 | Doublet | 6.2 | H-3, H-5, H-3', H-5' | CDCl₃ |

Data sourced from publicly available spectral databases.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Bipyridine

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 150.7 | C-2, C-6, C-2', C-6' | CDCl₃ |

| 145.5 | C-4, C-4' | CDCl₃ |

| 121.5 | C-3, C-5, C-3', H-5' | CDCl₃ |

Data sourced from publicly available spectral databases.[3][4]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes include C=C and C=N stretching of the pyridine rings, C-H bending, and the characteristic O-H stretching of the water molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (water of hydration) |

| 1600 - 1400 | Strong | C=N and C=C aromatic ring stretching vibrations |

| 850 - 700 | Strong | C-H out-of-plane bending |

Data interpretation based on typical values for pyridine derivatives and hydrates.[5][6][7]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4,4'-Bipyridine is characterized by absorptions corresponding to π → π* transitions within the aromatic system.

Table 4: UV-Visible Spectroscopic Data for 4,4'-Bipyridine

| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |

| ~240 - 260 | Not specified | π → π | Ethanol |

| ~300 | Not specified | π → π | Acetonitrile |

Data sourced from the NIST Chemistry WebBook and other chemical databases.[8][9]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Instrument Setup: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.[2]

-

Data Acquisition:

-

Tune and shim the probe for the specific sample and solvent.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).[9] Create a series of dilutions to an appropriate concentration (typically in the 10⁻⁴ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Processing: The software plots absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and logical interpretation.

References

- 1. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]

- 2. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Bipyridine(553-26-4) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4,4'-Bipyridine [webbook.nist.gov]

- 6. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4,4'-Bipyridine [webbook.nist.gov]

- 9. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

Thermal Stability and Decomposition of 4,4'-Bipyridine Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of 4,4'-bipyridine hydrate. Understanding the thermal behavior of this compound is critical for its application in pharmaceutical development and materials science, where it is often used as a co-former in cocrystals and as a ligand in coordination chemistry. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved to support research and development activities.

Thermal Decomposition Profile

4,4'-Bipyridine is known to form a dihydrate, which exhibits distinct thermal behavior characterized by a two-step decomposition process. The initial stage involves the loss of water molecules (dehydration) to form the anhydrous form, which then undergoes further decomposition at higher temperatures.

Dehydration Stage

The dihydrate of 4,4'-bipyridine releases its two water molecules in a single step upon heating. This process is observable through thermogravimetric analysis (TGA) as a distinct weight loss and in differential scanning calorimetry (DSC) as an endothermic event.

Decomposition of Anhydrous 4,4'-Bipyridine

Following dehydration, the resulting anhydrous 4,4'-bipyridine remains stable over a significant temperature range. At elevated temperatures, the molecule undergoes decomposition. While specific, detailed studies on the pyrolysis of pure 4,4'-bipyridine are not extensively available in the reviewed literature, the decomposition of pyridine-containing compounds generally involves the fragmentation of the aromatic rings.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of 4,4'-bipyridine dihydrate. These values are approximated from graphical data presented in the scientific literature and should be considered as such.

Table 1: Thermogravimetric Analysis (TGA) Data for 4,4'-Bipyridine Dihydrate

| Parameter | Approximate Value |

| Dehydration Temperature Range | 50 - 100 °C |

| Onset of Dehydration | ~50 °C |

| Peak Decomposition Temperature (DTG) | ~75 °C |

| Measured Weight Loss | ~18.7% |

| Theoretical Weight Loss (for dihydrate) | 18.74% |

Table 2: Differential Scanning Calorimetry (DSC) Data for 4,4'-Bipyridine Dihydrate

| Parameter | Approximate Value |

| Dehydration Endotherm Peak | ~80 °C |

| Enthalpy of Dehydration (ΔHdehydration) | Data not explicitly reported |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert purge gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to remove any evolved gases.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature, peak decomposition temperature, and percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as dehydration and melting.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A similar empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the thermal events of interest at a constant heating rate (e.g., 10 °C/min).

-

An inert atmosphere is maintained using a purge gas like nitrogen.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, and the enthalpy change (ΔH) for each transition is calculated by integrating the peak area.

Evolved Gas Analysis (EGA) - Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of 4,4'-bipyridine.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS) or a pyrolysis unit coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

Methodology (TGA-MS):

-

The TGA experiment is performed as described in section 3.1.

-

The evolved gases from the TGA furnace are transferred to the mass spectrometer via a heated transfer line.

-

Mass spectra are continuously recorded as a function of temperature.

-

The mass-to-charge ratio (m/z) of the detected ions is used to identify the evolved gaseous species at different stages of decomposition.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed decomposition pathway for this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

The Critical Role of Water of Hydration in the Supramolecular Architecture of 4,4'-Bipyridine Hydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Water of hydration plays a pivotal role in defining the crystal structure and, consequently, the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids. This technical guide provides a comprehensive analysis of the role of water molecules in the crystal lattice of 4,4'-Bipyridine hydrate. It delves into the intricate hydrogen-bonding networks established by the water molecules and their profound impact on the overall supramolecular architecture. This document presents detailed crystallographic data, experimental protocols for structural determination, and visual representations of the molecular interactions to serve as a valuable resource for researchers in crystallography, materials science, and pharmaceutical development.

Introduction

4,4'-Bipyridine is a versatile organic ligand extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies due to its rigid, linear geometry and the presence of two accessible nitrogen atoms for coordination and hydrogen bonding. The inclusion of water molecules into the crystal lattice of 4,4'-Bipyridine, forming a hydrate, significantly influences its solid-state properties, including stability, solubility, and dissolution rate. Understanding the precise role of this "water of hydration" is paramount for controlling the crystalline form and ensuring the desired performance characteristics in various applications, particularly in the pharmaceutical industry where crystalline form dictates bioavailability and stability of a drug substance.

This guide focuses on the dihydrate form of 4,4'-Bipyridine, a well-characterized crystalline solid. The water molecules in this structure are not merely space fillers but are integral components of the crystal packing, dictating the three-dimensional arrangement through a sophisticated network of hydrogen bonds.

Crystal Structure and Supramolecular Assembly

The crystal structure of 4,4'-Bipyridine dihydrate has been determined by single-crystal X-ray diffraction. It crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two crystallographically independent 4,4'-Bipyridine molecules and four water molecules. This arrangement gives rise to a complex and highly organized three-dimensional structure.

The water molecules are instrumental in linking the 4,4'-Bipyridine molecules into a stable, extended network. They act as hydrogen bond donors and acceptors, bridging the nitrogen atoms of the pyridine rings and also forming water-to-water hydrogen bonds. This intricate network of interactions is the primary determinant of the crystal's stability and overall architecture.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for 4,4'-Bipyridine dihydrate. This quantitative information is essential for a precise understanding of the hydrated structure.

Table 1: Crystal Data and Structure Refinement for 4,4'-Bipyridine Dihydrate

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂N₂O₂ |

| Formula Weight | 192.22 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | |

| a | 12.345(6) Å |

| b | 3.891(2) Å |

| c | 20.456(11) Å |

| α | 90° |

| β | 107.12(3)° |

| γ | 90° |

| Volume | 938.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.360 Mg/m³ |

Table 2: Selected Bond Lengths in 4,4'-Bipyridine Dihydrate

| Bond | Length (Å) |

| N(1) - C(1) | 1.338(3) |

| N(1) - C(4) | 1.341(3) |

| N(2) - C(6) | 1.337(3) |

| N(2) - C(9) | 1.339(3) |

| C(5) - C(5A) | 1.487(4) |

Table 3: Key Hydrogen Bond Geometries in 4,4'-Bipyridine Dihydrate

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| O(1)-H(1A)···N(2) | 0.85 | 1.95 | 2.796(3) | 173.0 |

| O(1)-H(1B)···O(2) | 0.85 | 1.99 | 2.834(3) | 171.0 |

| O(2)-H(2A)···N(1) | 0.85 | 1.98 | 2.825(3) | 172.0 |

| O(2)-H(2B)···O(1) | 0.85 | 2.03 | 2.875(3) | 175.0 |

The Hydrogen Bonding Network: A Visual Representation

The structural integrity of 4,4'-Bipyridine dihydrate is maintained by a robust hydrogen bonding network. The water molecules act as crucial linkers, forming chains and sheets that encapsulate the 4,4'-Bipyridine molecules. The following diagram, generated using the DOT language, illustrates the fundamental hydrogen bonding interactions within the crystal lattice.

An In-depth Technical Guide on the Acidity and Basicity of 4,4'-Bipyridine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 4,4'-Bipyridine hydrate, a key building block in coordination chemistry, materials science, and the synthesis of pharmacologically active compounds.[1] Understanding the acidity and basicity, quantified by the dissociation constants (pKa), is critical for controlling reaction mechanisms, predicting molecular interactions, and understanding the physiological behavior of derivative compounds.

Core Physicochemical Properties

4,4'-Bipyridine is a heterocyclic organic compound consisting of two pyridine rings linked at the para-positions.[1] It is a colorless solid soluble in organic solvents and is primarily used as a precursor to the herbicide paraquat.[2] In aqueous media, it behaves as a weak di-basic compound, capable of accepting two protons to form a dicationic species. The presence of water in the crystalline structure as a hydrate influences its solubility and handling properties but the fundamental acid-base equilibria occur in solution.

Data Presentation: Acidity and Basicity Constants

The basicity of 4,4'-Bipyridine is characterized by two distinct acid dissociation constants (pKa values) corresponding to the two-step protonation of its nitrogen atoms. These values are crucial for predicting the charge state of the molecule at a given pH.

| Constant | Value (at 25°C) | Corresponding Equilibrium |

| pKa1 | 4.82 (+1) | BpyH⁺ ⇌ Bpy + H⁺ |

| pKa2 | 3.17 (+2) | BpyH₂²⁺ ⇌ BpyH⁺ + H⁺ |

(Data sourced from ChemicalBook)[3][4]

The notation (+1) and (+2) refers to the net charge of the conjugate acid species in each equilibrium.

Mandatory Visualization

The acid-base behavior of 4,4'-Bipyridine in aqueous solution can be visualized as a two-step equilibrium. The following diagrams illustrate this process and a typical experimental workflow for its characterization.

References

Methodological & Application

Synthesis of Coordination Polymers Using 4,4'-Bipyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers utilizing the versatile linking ligand, 4,4'-Bipyridine. Coordination polymers, also known as metal-organic frameworks (MOFs), are a class of crystalline materials with diverse structures and tunable properties, making them promising candidates for applications in gas storage, catalysis, sensing, and significantly, in drug delivery and development. 4,4'-Bipyridine is a popular choice as a linear, rigid N-donor ligand that readily bridges metal centers to form one-, two-, or three-dimensional networks.

Introduction to 4,4'-Bipyridine in Coordination Polymer Synthesis

4,4'-Bipyridine is a fundamental building block in the field of crystal engineering and coordination chemistry. Its ability to connect metal ions in a linear fashion allows for the predictable construction of extended networks. The resulting coordination polymers can exhibit a range of properties, including porosity, luminescence, and magnetic behavior, which are highly dependent on the choice of metal ion, counter-anions, and the presence of other co-ligands. In the context of drug development, the porous nature of these materials can be exploited for drug encapsulation and controlled release. The use of biocompatible metal centers and the potential for functionalization make 4,4'-bipyridine-based coordination polymers an exciting platform for therapeutic applications.[1]

Experimental Protocols

Detailed methodologies for the synthesis of various coordination polymers using 4,4'-Bipyridine and its derivatives are outlined below. These protocols are based on established literature procedures and provide a starting point for further exploration and optimization.

Protocol 2.1: Synthesis of a 1D Cobalt(II) Coordination Polymer

This protocol describes the synthesis of a one-dimensional coordination polymer, [{Co(tta)₂(4,4'-bipy)}n], where 'tta' is 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate and '4,4'-bipy' is 4,4'-bipyridine.[2][3]

Materials:

-

[Co(tta)₂(H₂O)₂] (Cobalt(II) bis(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionate) dihydrate)

-

4,4'-Bipyridine

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolve [Co(tta)₂(H₂O)₂] (242.7 mg, 0.45 mmol) in 50 mL of ethanol at 50 °C in a reaction vessel.

-

Add 4,4'-Bipyridine (70.3 mg, 0.45 mmol) to the solution in a single portion.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

After 24 hours, add 20 mL of deionized water to the mixture to induce precipitation of the coordination polymer.

-

Collect the resulting solid by filtration through a filter paper.

-

Wash the solid product with water (3 x 25 mL).

-

Dry the final product under a high vacuum for 48 hours.

Expected Yield: Approximately 170 mg (95%).[2]

Protocol 2.2: Synthesis of a 1D Zinc(II) Chained Coordination Polymer

This protocol details the synthesis of a one-dimensional chained Zn(II) coordination polymer, {[Zn(L)₂(4,4'-bipy)]·(H₂O)}n, where HL represents N-acetyl-l-phenylalanine.[4]

Materials:

-

Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)

-

N-acetyl-l-phenylalanine (HL)

-

4,4'-Bipyridine

-

Ethanol

-

Deionized Water

Procedure:

-

Prepare an ethanolic solution of N-acetyl-l-phenylalanine.

-

Prepare an aqueous solution of Zinc Acetate Dihydrate.

-

Slowly add the zinc acetate solution to the N-acetyl-l-phenylalanine solution with stirring.

-

To this mixture, add an ethanolic solution of 4,4'-Bipyridine.

-

The resulting solution is stirred and allowed to slowly evaporate at room temperature.

-

Crystals of the coordination polymer will form over a period of several days.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Protocol 2.3: In Situ Hydrothermal Synthesis of a 1D Manganese(II) Coordination Polymer

This protocol describes an in situ hydrothermal synthesis of a one-dimensional zigzag chain coordination polymer, cis-[Mn(DHBQ)(bpy)₂], where DMBQ (2,5-dimethoxy-1,4-benzoquinone) is hydrolyzed to DHBQ (2,5-dihydroxy-1,4-benzoquinone) in the reaction.[5]

Materials:

-

Manganese(II) Acetate Tetrahydrate (Mn(OAc)₂·4H₂O)

-

2,5-Dimethoxy-1,4-benzoquinone (DMBQ)

-

4,4'-Bipyridine (bpy)

-

Deionized Water

-

Acetone

Procedure:

-

Suspend Mn(OAc)₂·4H₂O (245 mg, 1.0 mmol), finely milled DMBQ (168 mg, 1.0 mmol), and 4,4'-bipyridine (304 mg, 2.0 mmol) in 25 mL of deionized water in a 30 mL screw-capped glass vial.

-

Sonicate the suspension for several minutes to ensure thorough mixing.

-

Place the sealed vial in an electric oven and heat to 120 °C for 24 hours.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the solid product with deionized water, followed by acetone.

-

Dry the final product in vacuo.

Expected Yield: Approximately 340 mg (67%).[5]